molecular formula C10H7ClN2O3 B1360828 methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate CAS No. 885522-30-5

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate

Cat. No. B1360828
M. Wt: 238.63 g/mol
InChI Key: KSMQNCMPFXLFFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-indazoles, such as “methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis and Reactions

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate is explored in various chemical synthesis and reaction studies. For example, Strakova et al. (1998) investigated the Vilsmeier formylation of certain indazole derivatives, leading to new functional derivatives of indazole. These derivatives were used to study reactions with different nucleophilic agents (Strakova, Delyatitskaya, Petrova, & Strakov, 1998). Similarly, Bhattacharjee et al. (2021) developed a transition-metal-free chemodivergent C-3 functionalization of 2H-indazoles, using DMSO as the formylating agent, producing a series of formylated indazoles (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

Crystal Structure and Molecular Modeling

The compound has also been a subject of interest in crystal structure and molecular modeling studies. Armas et al. (2000) described the synthesis and structural characterization of a similar compound, methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, providing insights into its crystal structure and molecular configuration (Armas, Blaton, Peeters, De Ranter, Suárez, Ochoa, Verdecia, & Salfrán, 2000).

Synthesis of Derivatives

The compound's structure lends itself to the synthesis of various derivatives. Kysil et al. (2011) synthesized methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a derivative, using Vilsmeier reagent, demonstrating its utility in preparing new chromenes (Kysil, Moskvina, Gorichko, & Khilya, 2011).

Photochemistry Studies

In the field of photochemistry, Lopes et al. (2011) studied methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound), revealing important insights into its behavior and transformations under UV irradiation, highlighting the versatility of such compounds in photochemical applications (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Future Directions

Indazole-containing heterocyclic compounds, such as “methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate”, have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQNCMPFXLFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646385
Record name Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate

CAS RN

885522-30-5
Record name Methyl 6-chloro-3-formyl-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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